molecular formula C20H28Cl2N2O2 B6939962 N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-(oxan-3-yl)propanamide

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-(oxan-3-yl)propanamide

Cat. No.: B6939962
M. Wt: 399.4 g/mol
InChI Key: IBXYEQUGIXLSQM-UHFFFAOYSA-N
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Description

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-(oxan-3-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a piperidine ring, a dichlorophenyl group, and an oxane moiety

Properties

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-(oxan-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28Cl2N2O2/c21-18-5-3-16(12-19(18)22)13-24-9-7-17(8-10-24)23-20(25)6-4-15-2-1-11-26-14-15/h3,5,12,15,17H,1-2,4,6-11,13-14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXYEQUGIXLSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CCC(=O)NC2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-(oxan-3-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the piperidine intermediate.

    Attachment of the Oxane Moiety: The oxane ring is incorporated through an etherification reaction, using an appropriate oxane derivative.

    Formation of the Propanamide Group: The final step involves the formation of the propanamide group through an amidation reaction, where the intermediate compound reacts with a suitable amide-forming reagent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a dihydro derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the dichlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-(oxan-3-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-(oxan-3-yl)propanamide involves its interaction with specific molecular targets within the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing signal transmission and potentially providing therapeutic benefits in neurological conditions.

Comparison with Similar Compounds

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-(oxan-3-yl)propanamide can be compared with other compounds that have similar structural features:

    Similar Compounds: this compound shares similarities with compounds such as N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-(oxan-3-yl)butanamide and N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-(oxan-3-yl)pentanamide.

    Uniqueness: The presence of the oxane moiety and the specific arrangement of functional groups in this compound contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

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